

6-Ketocholestanol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ketocholestanol, an oxidized derivative of cholesterol, is a significant bioactive lipid that modulates crucial cellular processes. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and biological functions. Particular focus is given to its role as a mitochondrial recoupler and its influence on membrane electrostatics and lipid metabolism. Detailed experimental protocols for its synthesis and key biological assays are provided to facilitate further research and application in drug development.

Chemical Identity and Structure

6-Ketocholestanol, also known as 3β -Hydroxy- 5α -cholestan-6-one, is a C27 steroid characterized by a cholestane skeleton. A hydroxyl group is positioned at C-3 in the β -configuration, and a ketone group is located at C-6. The junction between the A and B rings is a trans-fused (5α) configuration.



Identifier	Value
IUPAC Name	(3S,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy- 10,13-dimethyl-17-[(2R)-6-methylheptan-2- yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17- tetradecahydrocyclopenta[a]phenanthren-6-one
Synonyms	6-Oxocholestanol, 5α -Cholestan- 3β -ol- 6 -one, 3β -Hydroxy- 5α -cholestan- 6 -one
CAS Number	1175-06-0[1]
Molecular Formula	C27H46O2[1]
Molecular Weight	402.65 g/mol [1]
InChI Key	JQMQKOQOLPGBBE-ZNCJEFCDSA-N
SMILES	CINVALID-LINK [C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@ H]2CC(=O)[C@@H]4[C@@]3(CCINVALID- LINKO)C)C

Physicochemical Properties

A summary of the known physical and chemical properties of **6-Ketocholestanol** is presented below. These properties are essential for its handling, formulation, and analytical characterization.

Property	Value	Reference
Physical State	Solid	Sigma-Aldrich
Melting Point	140 - 142 °C	[2][3]
Solubility	DMSO: 100 mg/mL (248.35 mM)	GlpBio
Kovats Retention Index	3340 (Standard non-polar column)	NIST
Collision Cross Section	198.18 Ų ([M+Na]+)	PubChem



Spectral Data

The following tables summarize the key spectral features of **6-Ketocholestanol**, which are critical for its identification and structural elucidation.

3.1. ¹H NMR Spectroscopy (500 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Assignment
3.61	m	H-3
2.40 - 2.20	m	H-5, H-7
0.91	d	C-21 Methyl
0.87	d	C-26/C-27 Methyls
0.67	s	C-18 Methyl

Data sourced from the Human Metabolome Database (HMDB).

3.2. ¹³C NMR Spectroscopy (CDCl₃)

Chemical Shift (ppm)	Assignment
212.1	C-6
70.9	C-3
56.4	C-14
54.1	C-17
44.8	C-5
42.6	C-13
12.1	C-18

Data sourced from PubChem.

3.3. Mass Spectrometry (GC-MS, 70 eV)



m/z	Relative Intensity	Assignment
402	High	[M]+
387	Moderate	[M-CH ₃] ⁺
384	High	[M-H ₂ O] ⁺
287	Moderate	Fission of side chain
247	High	Fission of D-ring

Data sourced from NIST Mass Spectrometry Data Center.

3.4. Infrared Spectroscopy (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H Stretch
2950 - 2850	Strong	C-H Stretch
~1710	Strong	C=O Stretch (Ketone)
~1050	Strong	C-O Stretch

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Biological Properties and Signaling Pathways

6-Ketocholestanol exhibits significant biological activities, primarily related to mitochondrial function and lipid metabolism.

4.1. Mitochondrial Recoupling

6-Ketocholestanol acts as a mitochondrial recoupler, meaning it can counteract the effects of uncoupling agents like CCCP and SF6847.[4][5] Uncouplers dissipate the proton gradient across the inner mitochondrial membrane, thereby inhibiting ATP synthesis. **6-Ketocholestanol** is proposed to restore this gradient, at least partially, by increasing the membrane dipole potential.[4] This effect is transient and dependent on the concentration of



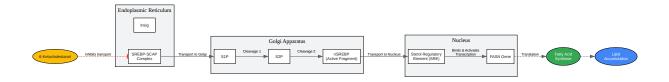
the uncoupling agent. Recent studies suggest that the recoupling action may also involve the inhibition of respiratory complex I.[5]

4.2. Modulation of Membrane Dipole Potential

The presence of the C-6 ketone group significantly alters the electrostatic properties of **6- Ketocholestanol** compared to cholesterol. It increases the dipole potential within the lipid bilayer.[4] This is a critical aspect of its mechanism of action, as changes in membrane dipole potential can influence the activity of membrane-bound proteins and the transport of ions. The fluorescent probe di-8-ANEPPS is sensitive to these changes and can be used to measure the effect of **6-Ketocholestanol** on membrane electrostatics.[6]

4.3. Regulation of Lipid Metabolism via SREBP

6-Ketocholestanol plays a role in regulating lipid homeostasis. In HepG2 cells, it has been shown to suppress the accumulation of lipids by downregulating the expression of lipogenic genes, most notably Fatty Acid Synthase (FASN).[7][8] This suppression is mediated through the Sterol Regulatory Element-Binding Protein (SREBP) pathway. The effect of **6-Ketocholestanol** on FASN promoter activity is dependent on a functional SREBP binding site. [7][8]



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Caption: Modulation of the SREBP pathway by **6-Ketocholestanol**.



Experimental Protocols

5.1. Synthesis of 3β -Hydroxy- 5α -cholestan-6-one

This protocol describes a four-step synthesis starting from cholesteryl acetate.[9]

Materials:

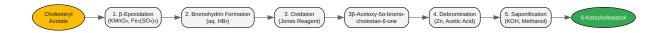
- Cholesteryl acetate
- Potassium permanganate (KMnO₄)
- Ferric sulfate (Fe₂(SO₄)₃)
- Dichloromethane (CH₂Cl₂)
- tert-Butyl alcohol
- Hydrobromic acid (HBr, aq.)
- Jones reagent (CrO₃ in H₂SO₄)
- Silica gel
- Zinc dust
- Acetic acid
- Potassium hydroxide (KOH)
- Methanol

Procedure:

β-Epoxidation: Dissolve cholesteryl acetate in a mixture of CH₂Cl₂, tert-butyl alcohol, and water. Add KMnO₄ and Fe₂(SO₄)₃ and stir until the reaction is complete (monitored by TLC). This selectively forms the 5,6β-epoxide.



- Bromohydrin Formation: Without isolating the epoxide, add aqueous HBr to the reaction mixture. The oxirane ring is regioselectively opened to form the 3β-acetoxy-5α-bromo-6β-hydroxycholestane.
- Oxidation: Add Jones reagent supported on silica gel to the mixture to oxidize the 6β-hydroxyl group to a ketone, yielding 3β-acetoxy-5α-bromo-cholestan-6-one. This three-reaction sequence can be performed in a "one-pot" fashion. After workup, the crude bromoketone can be purified.
- Debromination and Saponification: Reflux the purified bromoketone with zinc dust in acetic acid to remove the bromine and yield 3β-acetoxy-5α-cholestan-6-one. Subsequently, saponify the acetate group using KOH in methanol to afford the final product, 3β-hydroxy-5α-cholestan-6-one (**6-Ketocholestanol**). Purify by column chromatography or recrystallization.



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Caption: Synthetic workflow for **6-Ketocholestanol**.

5.2. Measurement of Mitochondrial Recoupling

This protocol provides a general method to assess the recoupling activity of **6- Ketocholestanol** in isolated mitochondria using an oxygen consumption assay.

Materials:

- Isolated rat liver mitochondria (see protocol by Agilent or similar)
- Respiration buffer (e.g., containing KCl, KH₂PO₄, Tris-HCl, EGTA)
- Substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)
- ADP
- Uncoupler (e.g., CCCP or SF6847)

Foundational & Exploratory



- 6-Ketocholestanol stock solution in ethanol or DMSO
- High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

- Mitochondrial Isolation: Isolate mitochondria from fresh rat liver tissue by differential centrifugation. Determine protein concentration using a BCA or Bradford assay.
- Baseline Respiration: Add isolated mitochondria (e.g., 0.5 mg/mL) to the respirometer chamber containing air-saturated respiration buffer at a controlled temperature (e.g., 30°C).
- State 2 Respiration: Add mitochondrial substrates (e.g., 10 mM glutamate, 2 mM malate) to initiate basal (State 2) respiration.
- State 3 Respiration: Add a saturating amount of ADP (e.g., 1 mM) to measure phosphorylating (State 3) respiration.
- Uncoupling: Once the ADP is consumed and mitochondria return to a non-phosphorylating state (State 4), add a carefully titrated amount of an uncoupler (e.g., 100 nM CCCP) to induce maximal, uncontrolled respiration.
- Recoupling Assay: To the uncoupled mitochondria, add 6-Ketocholestanol (e.g., 1-10 μM) and monitor the oxygen consumption rate. A decrease in the respiration rate back towards the State 4 level indicates a recoupling effect.
- Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3/State 4) as a
 measure of mitochondrial coupling. Compare the oxygen consumption rates before and after
 the addition of 6-Ketocholestanol in the presence of the uncoupler to quantify the
 recoupling effect.

5.3. Analysis of SREBP-Dependent FASN Expression

This protocol is based on studies in HepG2 cells to determine the effect of **6-Ketocholestanol** on FASN gene expression.

Materials:



- · HepG2 cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- 6-Ketocholestanol
- LXR agonist (e.g., TO901317) as a positive control
- RNA extraction kit
- qRT-PCR reagents and instrument
- Luciferase reporter plasmids (pGL3-FASN promoter)
- Transfection reagent

Procedure:

- Cell Culture and Treatment: Culture HepG2 cells to ~70% confluency. Treat cells with varying concentrations of **6-Ketocholestanol** (e.g., 1-10 μM) or vehicle control for 24 hours.
- RNA Extraction and qRT-PCR: Extract total RNA from the treated cells. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) using primers specific for FASN, SREBP-1c, and a housekeeping gene (e.g., GAPDH) for normalization.
- Promoter Activity Assay (Luciferase Assay):
 - Co-transfect HepG2 cells with a luciferase reporter plasmid containing the FASN gene promoter and a control plasmid (e.g., Renilla luciferase).
 - After transfection, treat the cells with 6-Ketocholestanol as described in step 1.
 - Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.
- Data Analysis:



- \circ For qRT-PCR, calculate the relative mRNA expression of FASN and SREBP-1c using the $\Delta\Delta$ Ct method.
- For the luciferase assay, normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the vehicle-treated control. A decrease in relative luciferase activity indicates suppression of FASN promoter activity.

Conclusion

6-Ketocholestanol is a multifaceted oxysterol with significant potential in biomedical research. Its ability to modulate mitochondrial function, alter membrane properties, and regulate lipid metabolism highlights its importance as a signaling molecule. The technical information and detailed protocols provided in this guide offer a foundation for researchers to further explore the therapeutic and physiological implications of **6-Ketocholestanol**.

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